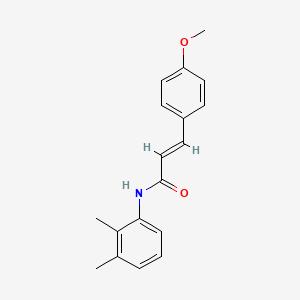

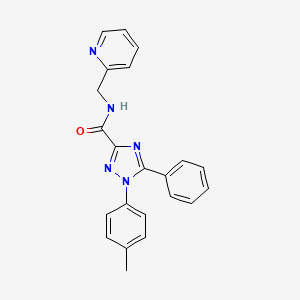

![molecular formula C22H23N7O B5524131 3-(2-{4-[6-(3-甲基-1H-吡唑-1-基)-4-嘧啶基]-1-哌嗪基}-2-氧代乙基)-1H-吲哚](/img/structure/B5524131.png)

3-(2-{4-[6-(3-甲基-1H-吡唑-1-基)-4-嘧啶基]-1-哌嗪基}-2-氧代乙基)-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction :The compound mentioned is part of the heterocyclic chemical class, which includes indoles, pyrazoles, and pyrimidines. These frameworks are notable for their applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties. However, specific literature directly discussing this compound's broad application is limited, suggesting a niche or emerging area of study.

Synthesis Analysis :The synthesis of related compounds often involves multi-step organic reactions including cyclization, nucleophilic substitution, and rearrangement processes. For instance, derivatives of pyrazolo[1,5-a]indole were synthesized through reactions involving formaldehyde and formic acid, leading to complex pentacyclic structures through ring closure and rearrangement steps (Rihs, Fuhrer, & Marxer, 1981). These synthesis pathways offer insights into potential methods for creating similar compounds, including the target molecule.

Molecular Structure Analysis :The molecular structure of related heterocyclic compounds has been studied through techniques like NMR, mass spectroscopy, and X-ray crystallography. These techniques help in understanding the conformation, stereochemistry, and electronic properties of the molecules. For example, the stereochemistry of certain indole derivatives was elucidated through NMR spectral data, revealing cis-fused ring conformations (Crabb & Mitchell, 1971).

科学研究应用

选择性血清素拮抗剂

对 1 位用哌嗪基取代的吲哚衍生物的研究表明,这些化合物是选择性的中枢作用血清素 5-HT2 拮抗剂。这些化合物已被合成并对其药理特性进行了评估,包括与多巴胺 D2 受体和 α1 肾上腺素能受体相比对 5-HT2 受体的亲和力和选择性。它们已显示出抑制大鼠奎帕嗪诱导的头抽搐综合征的有效活性,表明在神经精神疾病治疗中的潜在应用 (Andersen 等,1992)。

抗氧化活性

吲哚类杂环已被设计和合成,旨在创造高效的抗氧化剂。例如,已研究了与吡啶/吡喃/嘧啶/吡唑杂环配对的吲哚衍生物新候选物的抗氧化活性,特别是对 ABTS 自由基的活性。这些研究突出了吲哚衍生物在对抗氧化应激和相关疾病中的潜力 (Aziz 等,2021)。

抗癌活性

吲哚衍生物也因其对人癌细胞系的抗增殖活性而被探索。例如,2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮的衍生物在抑制各种癌细胞系的生长方面显示出有希望的结果,表明它们作为抗癌剂的潜力 (Mallesha 等,2012)。

抗菌和抗真菌活性

含有吡啶嘧啶和吡唑并吡啶部分的新型吲哚衍生物的合成和评估已证明具有显着的抗菌和抗真菌活性。这些化合物为开发针对各种细菌和真菌感染的新型治疗方法提供了基础 (Saundane 等,2012)。

乙酰胆碱酯酶抑制剂

吲哚附加的杂环已合成并评估为乙酰胆碱酯酶抑制剂,展示了在治疗神经退行性疾病(如阿尔茨海默病)中的潜在应用。合成方法涉及多米诺反应,导致新型稠合杂环的形成,表明吲哚衍生物在药物化学中的多功能性 (Ashram 等,2021)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c1-16-6-7-29(26-16)21-13-20(24-15-25-21)27-8-10-28(11-9-27)22(30)12-17-14-23-19-5-3-2-4-18(17)19/h2-7,13-15,23H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNBWAYEIHJFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)